molecular formula C18H17N5O2 B2813231 6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide CAS No. 1904063-68-8

6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide

Cat. No. B2813231
CAS RN: 1904063-68-8
M. Wt: 335.367
InChI Key: OBIZIYJSYGYTOE-UHFFFAOYSA-N
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Description

“6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide” is a chemical compound. It is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves the reaction of anilines using malonic acid equivalents . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. It is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure of “6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide” would be a derivative of this basic structure.


Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimidine derivatives are crucial for their chemical reactions . The specific reactions of “6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide” would depend on the specific substituents present in the molecule.

Scientific Research Applications

Gene Regulation

This compound is used in the synthesis of photoactivatable cyclic caged morpholino oligomers (ccMOs), which are a promising tool to selectively regulate gene expression with spatiotemporal control . The ccMOs can inhibit the DNA binding ability, and the activity can be restored by brief illumination with 405-nm light .

Inhibiting Tumor Growth

The compound has potential applications in cancer research as it can be used in the design of c-Met inhibitors . The HGF/c-Met signaling pathway is a promising therapeutic target for inhibiting tumor growth and has become one of the leading molecular targets in cancer .

Synthesis of Quinoline-Protected Morpholino Oligomers

The compound is used in the practical synthesis of quinoline-protected morpholino oligomers . This process considerably expedites the synthetic preparation and improves the total yield and the stability of the linker .

4. Modulation of Gene Function In Vivo The compound is used in the preparation of caged antisense reagents, which are excellent tools to modulate gene function in vivo with spatial and temporal precision .

Synthesis of Quinoline-6-Carboxamide Derivatives

The compound is used in the aminocarbonylation of 6-iodoquinoline, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives .

Development of New Therapeutic Drugs

The compound can be used in the development of new therapeutic drugs. Its structure can be modified to create novel purines that have potential as c-Met inhibitors .

Future Directions

Pyrimidine derivatives, such as “6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide”, have potential therapeutic applications, particularly in the field of anticancer drug development . Future research could focus on further exploring these therapeutic potentials and developing more potent and efficacious drugs with the pyrimidine scaffold .

properties

IUPAC Name

6-morpholin-4-yl-N-quinolin-6-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-18(22-14-3-4-15-13(10-14)2-1-5-19-15)16-11-17(21-12-20-16)23-6-8-25-9-7-23/h1-5,10-12H,6-9H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIZIYJSYGYTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide

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